

# AGN194204 (IRX4204): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide on the Core Properties and Applications of the Selective Retinoid X Receptor (RXR) Agonist AGN194204 (IRX4204)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AGN194204**, also known as IRX4204, is a potent and selective second-generation agonist of the Retinoid X Receptor (RXR).[1] It belongs to a class of compounds known as rexinoids.[2] Extensive preclinical and clinical research has demonstrated its potential therapeutic applications in oncology, neurodegenerative disorders, and autoimmune diseases.[3] This technical guide provides a comprehensive overview of **AGN194204** (IRX4204), focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.

# Core Data Summary Chemical Properties



| Property          | Value                                                                                                             | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (2E,4E)-3-methyl-5-[2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid | [4]       |
| Molecular Formula | C24H32O2                                                                                                          | [4]       |
| Molecular Weight  | 352.51 g/mol                                                                                                      | [5]       |
| CAS Number        | 220619-73-8                                                                                                       | [5]       |
| Synonyms          | IRX4204, NRX194204, VTP<br>194204                                                                                 | [5][6]    |

**Pharmacological Properties** 

| Parameter                                      | Value  | Target | Reference |
|------------------------------------------------|--------|--------|-----------|
| Binding Affinity (Kd)                          | 0.4 nM | RXRα   | [7][8]    |
| 3.6 nM                                         | RXRβ   | [7][8] |           |
| 3.8 nM                                         | RXRy   | [7][8] |           |
| Half Maximal Effective<br>Concentration (EC50) | 0.2 nM | RXRα   | [7][8]    |
| 0.8 nM                                         | RXRβ   | [7][8] |           |
| 0.08 nM                                        | RXRy   | [7][8] |           |

**AGN194204** (IRX4204) is highly selective for RXRs and does not exhibit activity against Retinoic Acid Receptors (RARs).[6][7]

# **Mechanism of Action and Signaling Pathways**

**AGN194204** (IRX4204) exerts its biological effects by binding to and activating RXRs. RXRs are nuclear receptors that form homodimers or heterodimers with other nuclear receptors, such as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs),







and Farnesoid X Receptor (FXR).[2][9] Upon ligand binding, these receptor complexes translocate to the nucleus and bind to specific DNA sequences called Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating gene transcription.[1]

The selectivity of IRX4204 for RXRs leads to a distinct pharmacological profile compared to non-selective retinoids, which can activate both RXR and RAR pathways.[9] This selectivity is thought to contribute to its favorable safety profile.[9]

# **Anti-Inflammatory Signaling**

In inflammatory conditions, **AGN194204** (IRX4204) has been shown to suppress the production of pro-inflammatory mediators.[7] One key mechanism involves the inhibition of the NF-κB pathway.





Click to download full resolution via product page

Caption: AGN194204 (IRX4204) Anti-Inflammatory Signaling Pathway.



# Immunomodulatory Effects in Autoimmune Disease Models

In models of autoimmune diseases like multiple sclerosis, IRX4204 has been shown to modulate the balance of T helper cells, promoting the differentiation of regulatory T cells (Tregs) while suppressing the development of pro-inflammatory Th17 cells.[2]



Click to download full resolution via product page

Caption: AGN194204 (IRX4204) Modulation of T Cell Differentiation.

# Key Experimental Data and Protocols In Vitro Studies

Objective: To determine the binding affinity and functional activity of **AGN194204** (IRX4204) for RXR subtypes.

Quantitative Data:



| Receptor                         | Binding Affinity (Kd) | EC50    |
|----------------------------------|-----------------------|---------|
| RXRα                             | 0.4 nM                | 0.2 nM  |
| RXRβ                             | 3.6 nM                | 0.8 nM  |
| RXRy                             | 3.8 nM                | 0.08 nM |
| Data from MedChemExpress. [7][8] |                       |         |

#### Experimental Protocol (General):

- Binding Assays: Competitive binding assays are typically performed using radiolabeled ligands (e.g., [3H]-9-cis-retinoic acid) and cell extracts or purified recombinant RXR proteins. The displacement of the radioligand by increasing concentrations of AGN194204 (IRX4204) is measured to calculate the Kd. Scintillation Proximity Assay (SPA) is a common high-throughput method.[10]
- Transactivation Assays: A reporter gene assay is used to measure the ability of AGN194204 (IRX4204) to activate RXR-mediated gene transcription.[11]
  - Cell Line: A suitable mammalian cell line (e.g., HEK293T or COS-1) is used.
  - Transfection: Cells are co-transfected with an expression vector for the specific RXR isoform (α, β, or γ) and a reporter plasmid containing an RXRE upstream of a reporter gene (e.g., luciferase).
  - Treatment: Transfected cells are treated with varying concentrations of AGN194204 (IRX4204).
  - Analysis: Reporter gene activity (e.g., luminescence) is measured to determine the EC50 value. Data is often expressed as a percentage of the maximal activity obtained with a known potent agonist.[11]

Objective: To evaluate the anti-inflammatory effects of **AGN194204** (IRX4204) in a macrophage cell line.



#### Quantitative Data:

| Treatment                                                                  | Effect                                           | Concentration |
|----------------------------------------------------------------------------|--------------------------------------------------|---------------|
| AGN194204 (IRX4204)                                                        | Inhibition of nitric oxide (NO) and IL-6 release | 0-100 nM      |
| Inhibition of ΙκΒα degradation                                             | 0-100 nM                                         |               |
| Data from MedChemExpress,<br>based on studies in RAW<br>264.7 cells.[7][8] |                                                  |               |

#### Experimental Protocol:

- Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in DMEM supplemented with 10% FBS.[12]
- Treatment: Cells are pre-treated with **AGN194204** (IRX4204) (0-100 nM) for a specified period (e.g., 24 hours).[7]
- Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and tumor necrosis factor-α (TNF-α) to induce an inflammatory response.
- Analysis:
  - NO Production: Nitrite concentration in the culture supernatant is measured using the
     Griess assay as an indicator of NO production.[12]
  - IL-6 Secretion: IL-6 levels in the supernatant are quantified by ELISA.
  - ΙκΒα Degradation: Cellular lysates are analyzed by Western blotting using an antibody specific for IκΒα.

## **Preclinical In Vivo Studies**

Objective: To assess the efficacy of IRX4204 in an animal model of multiple sclerosis.

#### Quantitative Data:



| Treatment                                                                  | Effect                                                              |
|----------------------------------------------------------------------------|---------------------------------------------------------------------|
| IRX4204                                                                    | Profoundly attenuates both active and Th17-mediated passive EAE.[2] |
| Decreased numbers of CD4+ T cells producing pro-inflammatory cytokines.[2] |                                                                     |
| Reduced disease severity and CNS infiltration of CD4 T cells.[9]           | <del>-</del>                                                        |

#### Experimental Protocol:

- Animal Model: EAE is induced in female C57BL/6 mice.[13]
- Induction: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[13][14]
- Treatment: IRX4204 is administered orally at a specified dose and frequency.
- Assessment:
  - Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, paralysis) and scored on a standardized scale (e.g., 0-5).[5]
  - Histology: Spinal cords are collected at the end of the study for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
  - Flow Cytometry: Splenocytes and lymph node cells are analyzed for the frequency of different T cell subsets (e.g., Th1, Th17, Treg).

Objective: To evaluate the neuroprotective effects of IRX4204 in a rat model of Parkinson's disease.

#### Quantitative Data:



| Treatment                                   | Effect                                    |
|---------------------------------------------|-------------------------------------------|
| IRX4204                                     | Reduced loss of dopaminergic neurons.[15] |
| Improved motor function (forelimb use).[15] |                                           |

#### Experimental Protocol:

- Animal Model: Unilateral lesions are created in the medial forebrain bundle (MFB) of adult male Wistar rats using the neurotoxin 6-OHDA.[16][17]
- · Treatment: IRX4204 is administered orally.
- Behavioral Assessment: Motor function is assessed using tests such as:
  - Cylinder Test: To measure forelimb use asymmetry.[15]
  - Rotational Behavior: Apomorphine- or amphetamine-induced rotations are counted.
- Histological Analysis: Brains are processed for tyrosine hydroxylase (TH)
   immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.

Objective: To determine the anti-tumor efficacy of IRX4204 in a model of HER2-positive breast cancer.

#### Quantitative Data:

| Model                                   | Treatment                | Tumor Growth Reduction |
|-----------------------------------------|--------------------------|------------------------|
| MMTV-ErbB2 mouse                        | IRX4204 (10 mg/kg, p.o.) | 49%                    |
| HER2-positive PDX                       | IRX4204                  | 44%                    |
| Data from Coleman D, et al. (2024).[18] |                          |                        |

#### Experimental Protocol:



- Animal Model: Syngeneic mouse models (MMTV-ErbB2) or patient-derived xenograft (PDX)
   models with HER2-positive tumors are used.[1][18]
- Tumor Implantation: Tumor fragments or cells are implanted into the mammary fat pad of recipient mice.[1]
- Treatment: When tumors reach a specified size (e.g., 50-100 mm³), mice are treated with IRX4204 (e.g., 10 mg/kg) by oral gavage, typically 5 days a week.[1]
- Tumor Growth Measurement: Tumor volume is measured regularly (e.g., three times a week) with calipers.[1]
- Mechanism of Action Studies: In vitro assays on cell lines are used to investigate the effects on cell cycle, apoptosis, senescence, and lipid metabolism.[19][20]

### **Clinical Studies**

Objective: To evaluate the safety, tolerability, and preliminary efficacy of IRX4204 in patients with early Parkinson's disease.

#### Quantitative Data:

| Dose                       | Safety and Tolerability        | Efficacy                    |
|----------------------------|--------------------------------|-----------------------------|
|                            | Generally safe and well-       |                             |
|                            | tolerated.[6] Known RXR        | Trend towards reduction in  |
| 5, 10, 20 mg/day (oral, 30 | agonist class side effects     | UPDRS total scores by 4.6   |
|                            | (reversible reductions in TSH, | (SD 3.9).[6] 13 out of 15   |
| days)                      | T4, leukocytes; increased      | patients showed improvement |
|                            | triglycerides) were observed.  | in total motor scores.[15]  |
|                            | [6]                            |                             |

#### Experimental Protocol:

- Study Design: Single-center, open-label trial.[6]
- Participants: 15 patients with early-stage Parkinson's disease.[15]



- Treatment: Patients were enrolled in three cohorts and received oral IRX4204 once daily at 5, 10, or 20 mg/day for 30 days.[6]
- Assessments:
  - Safety: Monitoring of adverse events and clinical laboratory tests.
  - Efficacy: Unified Parkinson's Disease Rating Scale (UPDRS) scores were assessed at baseline and at days 14 and 29.
  - Imaging: Dopamine transporter (DAT) binding was evaluated using [123I]β-CIT SPECT imaging at baseline and day 30.[6]



Click to download full resolution via product page

Caption: Phase 1 Clinical Trial Workflow for IRX4204 in Parkinson's Disease.

### Conclusion

**AGN194204** (IRX4204) is a highly selective and potent RXR agonist with a compelling profile for further investigation in a range of therapeutic areas. Its well-defined mechanism of action,



demonstrated efficacy in various preclinical models, and favorable safety profile in early clinical trials underscore its potential as a novel therapeutic agent. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the scientific and clinical attributes of **AGN194204** (IRX4204).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. io-therapeutics.com [io-therapeutics.com]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. hookelabs.org [hookelabs.org]
- 6. neurology.org [neurology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 9. grantome.com [grantome.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 14. Experimental Autoimmune Encephalomyelitis Experimentica [experimentica.com]
- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]



- 16. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 6-hydroxydopamine Rat Model of Parkinson's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AGN194204 (IRX4204): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244575#what-is-agn194204-irx4204]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com